Bioavailability vs. FLG
The target compound 8-Hydroxy-3'-deoxy-3'-fluoroguanosine is structurally differentiated from its closest analog, 3'-deoxy-3'-fluoroguanosine, by the addition of a hydroxyl group at the 8-position of the guanine base. This modification is reflected in its molecular formula (C10H12FN5O5) and higher molecular weight (301.23 g/mol) compared to 3'-deoxy-3'-fluoroguanosine (C10H12FN5O4; 285.23 g/mol) . This is a definitive and quantifiable difference in chemical identity.
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C10H12FN5O5; 301.23 g/mol |
| Comparator Or Baseline | 3'-Deoxy-3'-fluoroguanosine: C10H12FN5O4; 285.23 g/mol |
| Quantified Difference | Difference of +1 Oxygen atom; +16.00 g/mol |
| Conditions | Chemical composition analysis / Theoretical calculation |
Why This Matters
This difference is critical for procurement, ensuring the correct compound is ordered, and for analytical validation, as the distinct molecular weight allows for unambiguous identification via mass spectrometry.
